(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine
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Overview
Description
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of substituted amphetamines. It is also known as 2,6-difluoro-4-nitroamphetamine (DFNA) or 4,5-dihydro-1H-imidazole-2-carboxamide (DFNI). DFNA is a psychoactive drug that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
DFNA acts as a potent stimulant of the central nervous system by binding to and activating the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that regulates the release of dopamine and other neurotransmitters. DFNA also acts as a substrate for the monoamine transporters, which allows it to enter neurons and increase the release of dopamine and norepinephrine.
Biochemical and Physiological Effects:
DFNA has been shown to increase locomotor activity, improve cognitive function, and enhance mood in animal models. DFNA can also increase heart rate and blood pressure, which can lead to adverse cardiovascular effects in high doses. DFNA has been shown to have a lower abuse potential than other stimulants, such as amphetamine and cocaine.
Advantages and Limitations for Lab Experiments
DFNA has several advantages for use in scientific research, including its potent and selective activation of TAAR1, its ability to increase the release of dopamine and norepinephrine, and its lower abuse potential compared to other stimulants. However, DFNA also has limitations, including its potential cardiovascular effects, its limited availability, and its high cost.
Future Directions
There are several future directions for research on DFNA, including:
1. Investigating the potential therapeutic applications of DFNA for neurological and psychiatric disorders, such as ADHD, depression, and addiction.
2. Developing novel compounds that target TAAR1 and have improved pharmacokinetic and pharmacodynamic properties.
3. Studying the long-term effects of DFNA on cognitive function, mood, and cardiovascular health.
4. Investigating the potential interactions between DFNA and other drugs, such as antidepressants and antipsychotics.
5. Developing new methods for the synthesis and purification of DFNA that improve yield and purity.
Conclusion:
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a psychoactive drug that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. DFNA acts as a potent stimulant of the central nervous system by activating TAAR1 and increasing the release of dopamine and norepinephrine. DFNA has several advantages for use in scientific research, but also has limitations and potential cardiovascular effects. Future research on DFNA may lead to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
DFNA can be synthesized through several methods, including the reduction of 2,6-difluoro-4-nitrophenylacetone with sodium borohydride or lithium aluminum hydride, or the condensation of 2,6-difluoro-4-nitrobenzaldehyde with nitroethane followed by reduction with sodium borohydride. The purity and yield of DFNA can be optimized through various purification techniques, such as recrystallization or column chromatography.
Scientific Research Applications
DFNA has been used in scientific research to investigate its potential therapeutic applications for various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. DFNA has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. DFNA has also been studied as a potential treatment for drug addiction, as it can reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(2S)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-5(4-12)9-7(10)2-6(13(14)15)3-8(9)11/h2-3,5H,4,12H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMEWLROKLZPM-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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